molecular formula C14H27NO5 B8025455 3-(N,N-DIboc-amino)-2-methyl-propanol

3-(N,N-DIboc-amino)-2-methyl-propanol

Cat. No.: B8025455
M. Wt: 289.37 g/mol
InChI Key: RDUCKBWBPKKNBY-UHFFFAOYSA-N
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Description

3-(N,N-Diboc-amino)-2-methyl-propanol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is a common protecting group used in organic synthesis to temporarily mask the reactivity of amines. This compound is particularly useful in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,N-Diboc-amino)-2-methyl-propanol typically involves the protection of the amino group using di-tert-butyl dicarbonate ((Boc)2O). The reaction is usually carried out in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) in an organic solvent like dichloromethane (DCM) or ethanol. The reaction conditions are mild, often performed at room temperature, and the product is obtained after purification by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The catalyst and solvent can be recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(N,N-Diboc-amino)-2-methyl-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Alkyl halides, acyl chlorides, alcohols

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane

Major Products Formed

    Deprotection: Free amine

    Substitution: Esters, ethers

    Oxidation: Carbonyl compounds

Mechanism of Action

The mechanism of action of 3-(N,N-Diboc-amino)-2-methyl-propanol primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthetic transformations. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-2-methylpropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO5/c1-10(9-16)8-15(11(17)19-13(2,3)4)12(18)20-14(5,6)7/h10,16H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUCKBWBPKKNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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